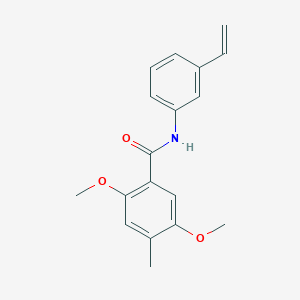
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, and a benzamide moiety substituted with methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethenylaniline and 2,5-dimethoxy-4-methylbenzoic acid.
Amidation Reaction: The 3-ethenylaniline is reacted with 2,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation: Implementing automated systems for continuous monitoring and control of the reaction process to ensure consistency and quality.
化学反応の分析
Types of Reactions
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
科学的研究の応用
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
作用機序
The mechanism of action of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(3-Ethenylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Shares the ethenylphenyl group but differs in the core structure and substitution pattern.
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Similar structure with an ethynyl group instead of an ethenyl group.
1-(3-Ethenylphenyl)-2-ethanediol: Contains the ethenylphenyl group but differs in the functional groups attached.
Uniqueness
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the benzamide moiety, along with the ethenylphenyl group, makes it a versatile compound for various applications.
特性
CAS番号 |
65849-96-9 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
N-(3-ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-7-6-8-14(10-13)19-18(20)15-11-16(21-3)12(2)9-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChIキー |
QVLLKVXEGCQXMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C(=O)NC2=CC=CC(=C2)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


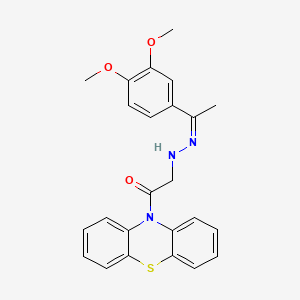
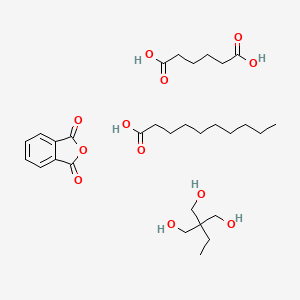

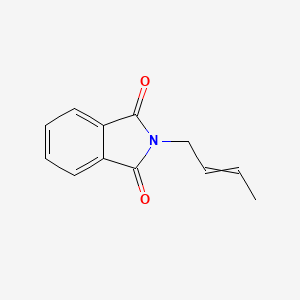

![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
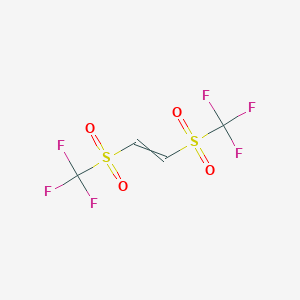
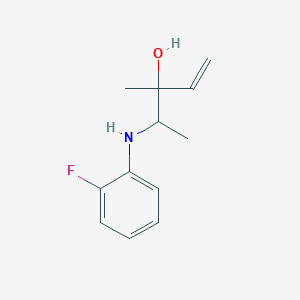




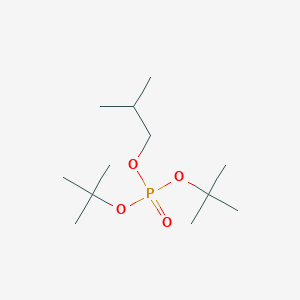
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
